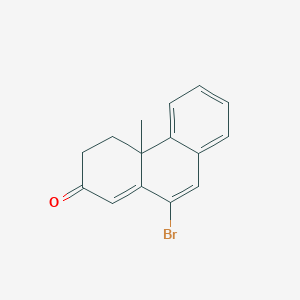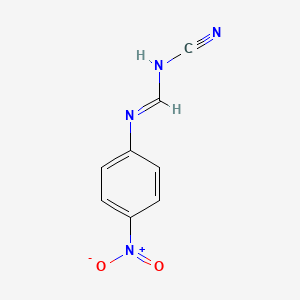
Ethyl 2-(chloromethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H11ClO2 It is an ester derivative, characterized by the presence of a chloromethyl group attached to a but-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(chloromethyl)but-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like chloromethyl chloride in the presence of a base such as sodium ethoxide. This reaction typically proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido, thioether, or ether derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Applications De Recherche Scientifique
Ethyl 2-(chloromethyl)but-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which ethyl 2-(chloromethyl)but-2-enoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the chloromethyl group being the reactive site. The nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new bond. This mechanism is facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and enhances the reactivity of the chloromethyl group .
Comparaison Avec Des Composés Similaires
Ethyl 2-(chloromethyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-2-butenoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical properties and reactivity.
Ethyl 2-(chloromethyl)prop-2-enoate: Similar structure but with a different alkene moiety, influencing its chemical behavior and applications
Each of these compounds has unique properties and reactivities, making them suitable for different applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
60941-04-0 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C7H11ClO2/c1-3-6(5-8)7(9)10-4-2/h3H,4-5H2,1-2H3 |
Clé InChI |
YRKHUAJFFRMEPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)

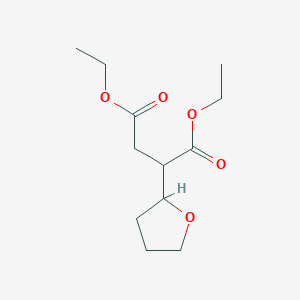
![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
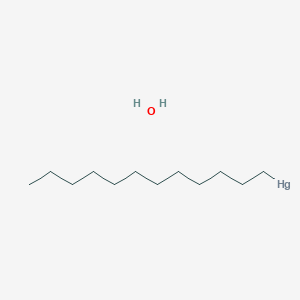


![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
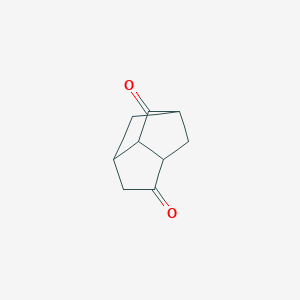
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
